
4-(3-Fluoro-2-hydroxybenzoyl)-3-hydroxyoxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluoro-2-hydroxybenzoyl)-3-hydroxyoxolan-2-one is a chemical compound that belongs to the class of organic compounds known as oxolanes. These compounds are characterized by a five-membered ring containing one oxygen atom. The presence of the fluoro and hydroxy groups in the benzoyl moiety makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-2-hydroxybenzoyl)-3-hydroxyoxolan-2-one typically involves the reaction of 3-fluoro-2-hydroxybenzoic acid with a suitable oxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-2-hydroxybenzoyl)-3-hydroxyoxolan-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluoro group or to convert the carbonyl group to an alcohol.
Substitution: The fluoro group can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield corresponding ketones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
4-(3-Fluoro-2-hydroxybenzoyl)-3-hydroxyoxolan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-2-hydroxybenzoyl)-3-hydroxyoxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and hydroxy groups allows the compound to form hydrogen bonds and other interactions with its targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluoro-2-hydroxybenzoyl)-3-hydroxyoxolan-2-one
Properties
CAS No. |
139679-56-4 |
|---|---|
Molecular Formula |
C11H9FO5 |
Molecular Weight |
240.18 g/mol |
IUPAC Name |
4-(3-fluoro-2-hydroxybenzoyl)-3-hydroxyoxolan-2-one |
InChI |
InChI=1S/C11H9FO5/c12-7-3-1-2-5(9(7)14)8(13)6-4-17-11(16)10(6)15/h1-3,6,10,14-15H,4H2 |
InChI Key |
UHJIUKQJLZATQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=O)O1)O)C(=O)C2=C(C(=CC=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine](/img/structure/B14279435.png)
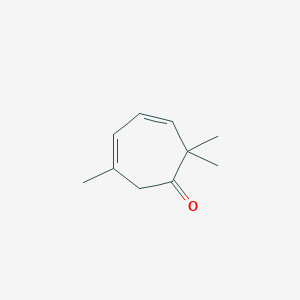
![1-{2-Phenyl-2-[(trimethylsilyl)oxy]ethyl}-1H-1,2,4-triazole](/img/structure/B14279448.png)
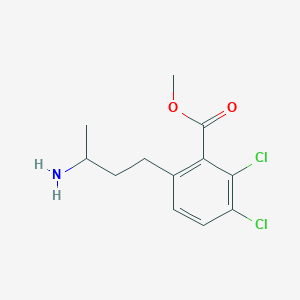
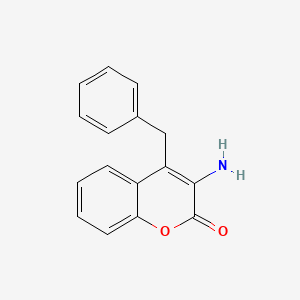



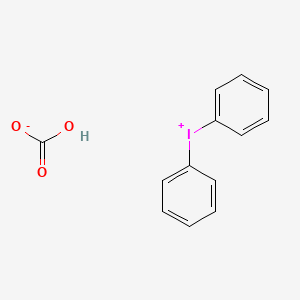
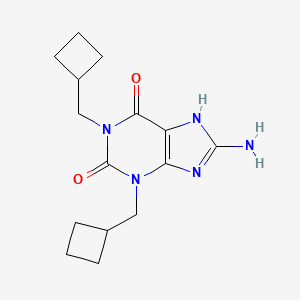
![8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline](/img/structure/B14279522.png)
![N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine](/img/structure/B14279523.png)

![Carbamic acid, [(1R)-1-phenyl-2-propenyl]-, 1,1-dimethylethyl ester](/img/structure/B14279530.png)
